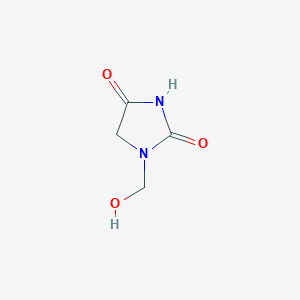

1-(Hydroxymethyl)imidazolidine-2,4-dione

Cat. No. B8492875

Key on ui cas rn:

27774-46-5

M. Wt: 130.10 g/mol

InChI Key: DZNJSBHVDXLTIK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05182081

Procedure details

Materials: N-(hydroxymetyl)-benzamide (Hellman, H, Angew. Chem. 69 (1957), 470), N-(hydroxymethyl)-nicotinamide (Chechelska, B. & Urbanski, T., Roczniki Chem. 27, 396-409), N-(hydroxymethyl)-phthalimide (Buch, S. R., J. Am. Chem. Soc. 69 (1947) 254- ), N-(hydroxymethyl)-hydantoin (Konishiroku Photo Industr. Co. Ltd. Japan 6882 ('58) Aug. 20, Chemical Abstracts 54, 135h), N-hydroxymethyl succinimide (Vail, S. L. & Pierce, A. G., J. Org. Chem. 37 (1972) 393-), and the Mannich bases N-dimethylaminomethyl nicotinamide (Singh, G. et al., Indian J. Pharm. 30 (1968) 231-3) and N-dimethylaminomethyl succinimide (Boehme, H. et al., Ann. Chem. 664 (1963) 130-40) were produced in a known manner.

[Compound]

Name

135h

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

O[CH2:2][NH:3][C:4](=O)C1C=CC=CC=1.OCNC(=O)C1C=CC=NC=1.O[CH2:24][N:25]1[C:29](=[O:30])[C:28]2=CC=CC=[C:27]2[C:26]1=[O:35].OCN1CC(=O)NC1=O.OCN1C(=O)CCC1=O>>[CH3:2][N:3]([CH2:24][N:25]1[C:29](=[O:30])[CH2:28][CH2:27][C:26]1=[O:35])[CH3:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCNC(C1=CC=CC=C1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCNC(C1=CN=CC=C1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCN1C(C=2C(C1=O)=CC=CC2)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCN1C(=O)NC(=O)C1

|

Step Five

[Compound]

|

Name

|

135h

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCN1C(CCC1=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(C)CN1C(CCC1=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |